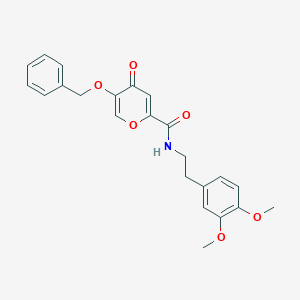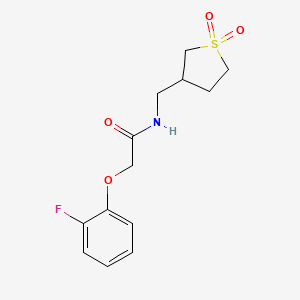![molecular formula C17H10Cl2FNO B2486527 (3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone CAS No. 478031-40-2](/img/structure/B2486527.png)
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone, or 3,4-DCFPP, is an aromatic ketone that is used in a variety of scientific research applications. It is a highly versatile compound that has been used in a variety of synthetic organic chemistry, medicinal chemistry, and biochemistry studies.
Scientific Research Applications
Formulation Development for Poorly Water-Soluble Compounds
A study by Burton et al. (2012) focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound, (R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-ylmethanone (Compound A), intended for arrhythmia treatment. The study's findings revealed that a solubilized, precipitation-resistant formulation improved plasma concentrations and dose proportionality in rats, dogs, and humans, thus proving highly valuable for early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
Synthesis Techniques
Kaur and Kumar (2018) elaborated an efficient one-pot synthetic procedure for a related compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, using acetophenone and trimethylacetaldehyde. This method proved economical for synthesizing pyrrole derivatives with good yields (Kaur & Kumar, 2018).
Antifungal Activity
Lv et al. (2013) synthesized novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives and found that compounds with 4-chlorophenyl, 4-tert-butylphenyl, 4-fluorophenyl, and 3-methoxyphenyl significantly enhanced antifungal activity (Lv et al., 2013).
Antimicrobial and Antioxidant Activities
Thirunarayanan (2016) synthesized sixteen (3,4-dichlorophenyl)-3-(substituted phenyl)bicyclo methanone derivatives and evaluated their antimicrobial and antioxidant activities. The results showed promising activity against various bacterial and fungal species (Thirunarayanan, 2016).
Molecular Docking and Antimicrobial Activity
Sivakumar et al. (2021) conducted a study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, focusing on its molecular structure, spectroscopic, and quantum chemical aspects. They also investigated its antimicrobial activity and molecular docking, suggesting its potential as a molecular template for antiinflammatory activity (Sivakumar et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FNO/c18-15-5-4-11(7-16(15)19)17(22)14-9-21-8-13(14)10-2-1-3-12(20)6-10/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYRQIZDLVYYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
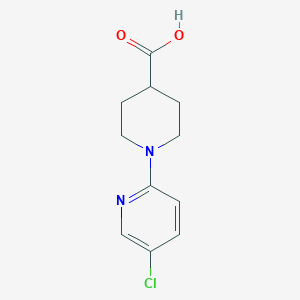


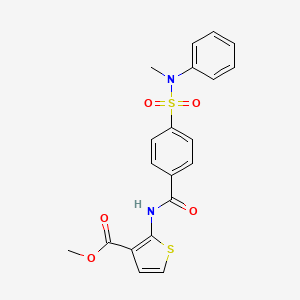
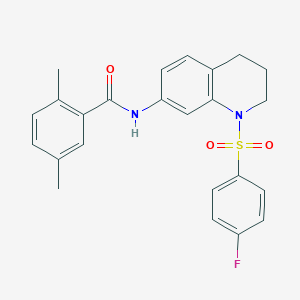
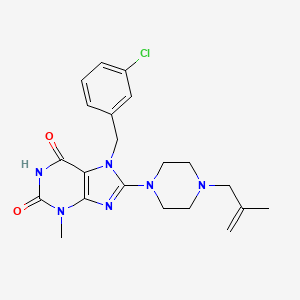
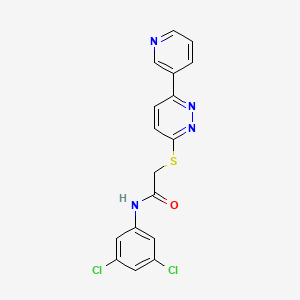

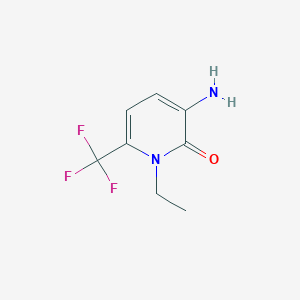
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)
